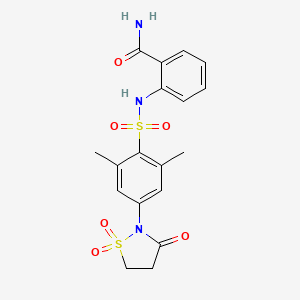

2-(4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylphenylsulfonamido)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6S2/c1-11-9-13(21-16(22)7-8-28(21,24)25)10-12(2)17(11)29(26,27)20-15-6-4-3-5-14(15)18(19)23/h3-6,9-10,20H,7-8H2,1-2H3,(H2,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXCSBXTIJBKSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)NC2=CC=CC=C2C(=O)N)C)N3C(=O)CCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylphenylsulfonamido)benzamide represents a novel class of sulfonamide derivatives that have garnered attention due to their potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 360.5 g/mol. The structure features a benzamide core substituted with a sulfonamido group and a unique isothiazolidinone moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O5S2 |

| Molecular Weight | 360.5 g/mol |

| CAS Number | 951901-65-8 |

Synthesis

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the isothiazolidinone ring through reactions involving amines and sulfonyl chlorides, followed by the introduction of the benzamide group.

Biological Activity

Antimicrobial Properties

Research indicates that compounds containing the isothiazolidinone structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to our compound demonstrated effective inhibition against various bacterial strains and fungi.

Case Study: Fungicidal Activity

In a comparative study, several benzamide derivatives were synthesized and tested for their antifungal activities against Botrytis cinerea, Fusarium graminearum, and Marssonina mali. The results indicated that compounds with similar structural features to this compound exhibited high fungicidal efficacy. For example:

| Compound | Activity Against Botrytis cinerea | EC50 (μg/mL) |

|---|---|---|

| Compound A | 84.4% | 14.44 |

| Compound B | 83.6% | 15.00 |

These findings suggest that the presence of the dioxido-isothiazolidinone moiety enhances the biological activity of these compounds.

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors within microbial cells. Preliminary studies suggest that it may inhibit key metabolic pathways essential for microbial growth and survival.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In one study, acute toxicity tests were conducted on zebrafish embryos, revealing a low toxicity classification for compounds structurally related to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.